molecular formula C3H4BrF3Mg B1316930 (3,3,3-trifluoropropyl)magnesium bromide

(3,3,3-trifluoropropyl)magnesium bromide

Cat. No.: B1316930
M. Wt: 201.27 g/mol
InChI Key: VOCGUKMSRQYJGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3,3-Trifluoropropyl)magnesium bromide, 0.50 M in 2-Methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the trifluoropropyl group imparts unique reactivity and properties to this compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3,3-Trifluoropropyl)magnesium bromide is typically synthesized by reacting 3,3,3-trifluoropropyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Typically maintained at room temperature or slightly elevated.

    Reaction Time: Several hours to ensure complete conversion.

    Catalysts: Sometimes iodine is used to activate the magnesium metal.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems.

    Continuous monitoring: To ensure the reaction proceeds efficiently.

    Purification steps: To remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Solvents: 2-Methyltetrahydrofuran, tetrahydrofuran.

Major Products Formed

    Alcohols: From reactions with aldehydes and ketones.

    Substituted Alkanes: From substitution reactions.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

(3,3,3-Trifluoropropyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: For forming carbon-carbon bonds in complex molecule synthesis.

    Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: For the preparation of fluorinated materials with unique properties.

    Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which (3,3,3-Trifluoropropyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoropropyl group enhances the nucleophilicity of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • (3,3,3-Trifluoropropyl)magnesium chloride
  • (3,3,3-Trifluoropropyl)magnesium iodide
  • (3,3,3-Trifluoropropyl)lithium

Uniqueness

(3,3,3-Trifluoropropyl)magnesium bromide is unique due to its specific reactivity profile, which is influenced by the trifluoropropyl group and the magnesium-bromide bond. Compared to its chloride and iodide counterparts, the bromide variant offers a balance of reactivity and stability, making it suitable for a broader range of applications.

Properties

Molecular Formula

C3H4BrF3Mg

Molecular Weight

201.27 g/mol

IUPAC Name

magnesium;1,1,1-trifluoropropane;bromide

InChI

InChI=1S/C3H4F3.BrH.Mg/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1

InChI Key

VOCGUKMSRQYJGH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC(F)(F)F.[Mg+2].[Br-]

Origin of Product

United States

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